Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
“Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Scientific Research Applications
Antitumor Activity
Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has shown potential in antitumor activity. A study by Hafez and El-Gazzar (2017) demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).
Antibacterial Activity
This compound also holds potential in antibacterial applications. Research by Kumari et al. (2017) on thieno[2,3-d]pyrimidinone derivatives revealed significant antibacterial activity against both Gram-negative (E. coli, K. pneumonia) and Gram-positive (B. subtilis, B. cereus) bacteria (Kumari et al., 2017).
Antimicrobial and Antioxidant Activities
Litvinchuk et al. (2021) developed a one-pot method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, demonstrating promising antimicrobial and antioxidant activities. Specific compounds showed significant effects against test cultures of M. luteum, similar to the control drug vancomycin, and some exhibited noteworthy antibacterial and antioxidant effects (Litvinchuk et al., 2021).
Synthesis of Novel Compounds
El-Gazzar et al. (2006) explored the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, producing compounds with high biological activities. These derivatives acted as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S2/c1-24-12(22)8-27-15-20-11-6-7-26-13(11)14(23)21(15)9-2-4-10(5-3-9)25-16(17,18)19/h2-5H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFKGISERHHEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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